N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride

CAS No.:

Cat. No.: VC8907540

Molecular Formula: C11H20Cl2N2

Molecular Weight: 251.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20Cl2N2 |

|---|---|

| Molecular Weight | 251.19 g/mol |

| IUPAC Name | N,N-dimethyl-1-(3-methylphenyl)ethane-1,2-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C11H18N2.2ClH/c1-9-5-4-6-10(7-9)11(8-12)13(2)3;;/h4-7,11H,8,12H2,1-3H3;2*1H |

| Standard InChI Key | VOSNNWNFBWMPDL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(CN)N(C)C.Cl.Cl |

| Canonical SMILES | CC1=CC(=CC=C1)C(CN)N(C)C.Cl.Cl |

Introduction

Chemical Structure and Properties

Structural Features

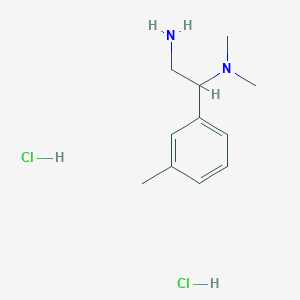

N~1~,N~1~-Dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride (C₁₁H₂₀Cl₂N₂) features a 3-methylphenyl group attached to an ethanediamine backbone, with two methyl groups on the terminal nitrogen and two hydrochloride counterions (Figure 1) . The aromatic ring introduces steric and electronic effects that influence reactivity, while the dihydrochloride form enhances solubility in polar solvents.

Table 1: Key Identifiers

Physical and Chemical Properties

The dihydrochloride salt exhibits a predicted boiling point of 238.4 ± 25.0 °C, significantly higher than its base form due to ionic interactions . Its solubility profile favors aqueous and polar aprotic solvents, a characteristic exploited in synthetic protocols. The compound’s basicity (pKa ≈ 9.10) suggests protonation under physiological conditions, potentially enhancing bioavailability in drug design .

Synthesis and Manufacturing

Synthetic Pathways

The base compound, N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine, is synthesized via a reductive amination strategy. 3-Methylbenzaldehyde reacts with dimethylamine and ethylenediamine derivatives under catalytic hydrogenation conditions (e.g., H₂/Pd-C) to form the secondary amine. Subsequent treatment with hydrochloric acid yields the dihydrochloride salt, as shown:

Purification and Characterization

Post-synthesis, the product is purified via recrystallization from ethanol/water mixtures. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) confirm purity (>95%). Mass spectrometry (MS) data for the base compound ([M+H]⁺ = 179.15 m/z) align with its molecular formula .

Applications in Research

Pharmaceutical Intermediates

The compound’s diamino structure positions it as a potential precursor for antidepressants or neuromodulators. Similar ethanediamine derivatives act as serotonin-norepinephrine reuptake inhibitors (SNRIs), though specific pharmacological data for this compound remain undisclosed .

Coordination Chemistry

The tertiary amine and aromatic system enable chelation of transition metals. For example, copper(II) complexes derived from analogous diamines show catalytic activity in oxidation reactions.

Table 2: Comparative Analysis of Base and Salt Forms

| Property | Base Compound | Dihydrochloride Salt |

|---|---|---|

| Solubility in Water | Low | High |

| Stability | Air-sensitive | Hygroscopic |

| Melting Point | Not reported | >200 °C (decomposes) |

Spectroscopic and Analytical Data

NMR Spectroscopy

¹H NMR (D₂O, 400 MHz) of the dihydrochloride salt reveals:

-

δ 7.2–7.4 ppm (multiplet, aromatic protons)

-

δ 3.1 ppm (triplet, –CH₂NH₂)

-

δ 2.8 ppm (singlet, N–(CH₃)₂).

Infrared Spectroscopy

IR (KBr) shows stretches at 2800–3000 cm⁻¹ (C–H aromatic), 1600 cm⁻¹ (N–H bend), and 2450 cm⁻¹ (N⁺–H).

Availability and Discontinuation Status

As of April 2025, suppliers such as Cymit Quimica list N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride as discontinued. This status reflects shifting industrial priorities or regulatory challenges. Researchers are advised to explore in-house synthesis or alternative diamines like 1-(3-methoxyphenyl)-N,N-dimethylethane-1,2-diamine (PubChem CID: 3248471) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume